An In-depth Technical Guide to the Synthesis of 2-Ethenyl-4-nitro-2H-1,2,3-triazole
An In-depth Technical Guide to the Synthesis of 2-Ethenyl-4-nitro-2H-1,2,3-triazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols, and relevant quantitative data.
Synthetic Pathway Overview
The synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole can be achieved through a two-step process. The first step involves the nitration of 2H-1,2,3-triazole to yield 4-nitro-2H-1,2,3-triazole. The subsequent step is the N-vinylation of the 4-nitro-2H-1,2,3-triazole intermediate to afford the final product.
Caption: Proposed synthetic pathway for 2-ethenyl-4-nitro-2H-1,2,3-triazole.
Experimental Protocols
Step 1: Synthesis of 4-Nitro-2H-1,2,3-triazole
The synthesis of 4-nitro-2H-1,2,3-triazole is most commonly achieved through the direct nitration of 2H-1,2,3-triazole using a mixture of concentrated nitric acid and sulfuric acid.[1][2] This electrophilic aromatic substitution reaction requires careful temperature control.
Methodology:
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add concentrated sulfuric acid.
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Slowly add 2H-1,2,3-triazole to the sulfuric acid while maintaining the temperature below 10 °C.
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Once the triazole is fully dissolved, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, ensuring the temperature does not exceed 15 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
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Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-nitro-2H-1,2,3-triazole.
Step 2: Synthesis of 2-Ethenyl-4-nitro-2H-1,2,3-triazole
The N-vinylation of 4-nitro-2H-1,2,3-triazole can be accomplished through a vinyl exchange reaction. A common method involves the use of a mercury(II) acetate-trifluoroacetic acid catalytic system.[3] Alternative, greener methods using other transition metal catalysts or transition metal-free conditions have also been reported for the vinylation of triazoles.[3][4][5]
Methodology (Based on a Palladium-Catalyzed Reaction):
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To a sealed tube, add 4-nitro-2H-1,2,3-triazole, vinyl acetate, a palladium catalyst (e.g., palladium(II) acetate), and a suitable ligand (e.g., triphenylphosphine) in a dry, inert solvent (e.g., dioxane).
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Add a base (e.g., cesium carbonate) to the mixture.
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Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).
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After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate 2-ethenyl-4-nitro-2H-1,2,3-triazole.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of 2-ethenyl-4-nitro-2H-1,2,3-triazole. Please note that the yields and specific characterization data can vary based on the exact reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Key Spectroscopic Data (Anticipated) |
| 4-Nitro-2H-1,2,3-triazole | C₂H₂N₄O₂ | 114.06 | 70-85% | White to pale yellow solid | ¹H NMR: δ ~8.5-9.0 (s, 1H); ¹³C NMR: δ ~130-140, ~145-155 |
| 2-Ethenyl-4-nitro-2H-1,2,3-triazole | C₄H₄N₄O₂ | 140.10 | 50-70% | Yellowish solid or oil | ¹H NMR: δ ~5.0-6.0 (m, 2H, =CH₂), ~7.0-7.5 (m, 1H, -CH=), ~8.5-9.0 (s, 1H, triazole-H) |
Signaling Pathways and Experimental Workflows
While the specific biological activity and signaling pathway involvement of 2-ethenyl-4-nitro-2H-1,2,3-triazole are not extensively documented, compounds containing the 1,2,3-triazole scaffold are known to exhibit a wide range of biological activities.[6][7][8] These activities often stem from the ability of the triazole ring to act as a stable linker and to participate in hydrogen bonding and dipole-dipole interactions with biological targets.
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General experimental workflow for the synthesis and evaluation of 2-ethenyl-4-nitro-2H-1,2,3-triazole.
References
- 1. 4-Nitro-2H-1,2,3-triazole | 14544-45-7 | Benchchem [benchchem.com]
- 2. 4-Nitro-2H-1,2,3-triazole | 84406-63-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of vinyl-1,2,3-triazole derivatives under transition metal-free conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08322H [pubs.rsc.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
